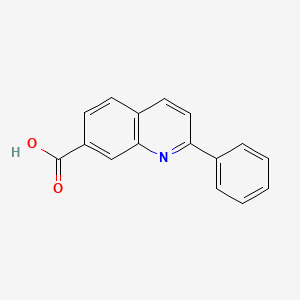

2-Phenylquinoline-7-carboxylic acid

Descripción

BenchChem offers high-quality 2-Phenylquinoline-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylquinoline-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-7-6-12-8-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKFTFSVGYDHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580197 | |

| Record name | 2-Phenylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841297-69-6 | |

| Record name | 2-Phenylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-Phenylquinoline-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Phenylquinoline-7-carboxylic acid. The information is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

2-Phenylquinoline-7-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₁NO₂ and a molecular weight of 249.26 g/mol . Its chemical structure consists of a quinoline core substituted with a phenyl group at position 2 and a carboxylic acid group at position 7.

Chemical Identifiers:

-

CAS Number: 841297-69-6

While specific experimental data on the physicochemical properties of 2-Phenylquinoline-7-carboxylic acid are not widely available in public literature, the following table summarizes its basic identifiers and expected spectroscopic characteristics based on the analysis of its functional groups and related compounds.

| Property | Value / Expected Range |

| Molecular Formula | C₁₆H₁₁NO₂ |

| Molecular Weight | 249.26 g/mol |

| IUPAC Name | 2-phenylquinoline-7-carboxylic acid |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O |

| ¹H NMR | Aromatic protons (~7.0-8.5 ppm), Carboxylic acid proton (>10 ppm, broad singlet). The exact shifts and coupling constants would require experimental determination. |

| ¹³C NMR | Aromatic and quinoline carbons (~120-150 ppm), Carbonyl carbon (~165-185 ppm).[1][2] |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹).[3][4] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 249.0789, with fragmentation patterns corresponding to the loss of -COOH and other fragments from the quinoline and phenyl rings. |

Synthesis of 2-Phenylquinoline-7-carboxylic acid

A plausible and documented synthetic route to 2-Phenylquinoline-7-carboxylic acid involves a two-step process starting from 2-phenylquinoline. The first step is the formylation of 2-phenylquinoline to yield 2-phenylquinoline-7-carbaldehyde, which is then oxidized to the target carboxylic acid.

Synthesis of 2-Phenylquinoline-7-carbaldehyde

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic compounds like 2-phenylquinoline.

Experimental Protocol: Vilsmeier-Haack Reaction

-

Materials: 2-Phenylquinoline, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution, Saturated brine solution, Anhydrous magnesium sulfate or sodium sulfate.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

-

Slowly add POCl₃ dropwise to the DMF, maintaining a low temperature.

-

After the formation of the Vilsmeier reagent, add a solution of 2-phenylquinoline in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice to hydrolyze the intermediate.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purify the crude product by column chromatography to obtain 2-phenylquinoline-7-carbaldehyde.

-

Oxidation of 2-Phenylquinoline-7-carbaldehyde to 2-Phenylquinoline-7-carboxylic acid

Aromatic aldehydes can be readily oxidized to their corresponding carboxylic acids using various oxidizing agents.

Experimental Protocol: Oxidation

While a specific protocol for the oxidation of 2-phenylquinoline-7-carbaldehyde is not detailed in the available literature, a general procedure using a mild oxidizing agent like potassium permanganate (KMnO₄) or a more modern reagent like Oxone can be employed.[5] The reaction progress should be carefully monitored by TLC to ensure complete conversion and to avoid over-oxidation or side reactions.

-

General Procedure (Conceptual):

-

Dissolve 2-phenylquinoline-7-carbaldehyde in a suitable solvent (e.g., acetone, acetic acid, or a mixture of t-butanol and water).

-

Slowly add the oxidizing agent (e.g., a solution of KMnO₄ or Oxone) to the aldehyde solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

-

Work up the reaction by quenching the excess oxidant (e.g., with sodium bisulfite for KMnO₄) and acidifying the mixture to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallization from a suitable solvent can be performed for further purification.

-

The workflow for the synthesis is illustrated in the following diagram:

Biological Activity and Potential Applications

-

Anticancer Agents: Certain 2,4-disubstituted phenylquinoline derivatives have shown antiproliferative activities against various human cancer cell lines, including cervical, ovarian, and breast cancer cells.[6][7] One study highlighted a derivative exhibiting significant antiproliferative activity against the HeLa cervical cancer cell line.[7]

-

Antiviral Agents: A number of 2-phenylquinoline derivatives have demonstrated broad-spectrum anti-coronavirus activity, including against SARS-CoV-2.[8][9] Some of these compounds were found to be potent inhibitors of SARS-CoV-2 replication.[8][9]

-

Antibacterial Agents: Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria.[10][11]

-

Histone Deacetylase (HDAC) Inhibitors: The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been utilized in the design of novel HDAC inhibitors, which are a target for anticancer drug development.[12]

The presence of the carboxylic acid group at the 7-position of the 2-phenylquinoline core provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives such as esters and amides. This could enable the exploration of structure-activity relationships and the development of new therapeutic agents. The logical relationship for exploring the potential of this compound is outlined below.

Conclusion

2-Phenylquinoline-7-carboxylic acid represents a valuable chemical entity for researchers in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the known biological activities of the 2-phenylquinoline scaffold make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its biological potential in various disease models.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to 2-Phenylquinoline-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. While the 4-substituted analogue, 2-phenylquinoline-4-carboxylic acid, has been the subject of extensive research, its 7-substituted counterpart, 2-phenylquinoline-7-carboxylic acid, remains a more enigmatic molecule. This technical guide aims to provide a comprehensive overview of 2-phenylquinoline-7-carboxylic acid, drawing upon available data for its precursors and isomers to illuminate its discovery, history, synthesis, and potential biological significance. Due to a scarcity of direct historical and experimental data for this specific compound, this guide will extrapolate from closely related structures to provide a foundational understanding for researchers.

Physicochemical Properties

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₁₆H₁₁NO₂ | Deduced from structure |

| Molecular Weight | 249.27 g/mol | Calculated from formula |

| pKa | ~4-5 | Expected for a carboxylic acid on an aromatic ring |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF | Typical for aromatic carboxylic acids |

| Appearance | Likely a solid at room temperature | Common for similar organic compounds |

Historical Context and Discovery

Direct historical accounts of the discovery of 2-phenylquinoline-7-carboxylic acid are not well-documented in scientific literature. Its existence is largely inferred from the synthesis and degradation studies of its functional precursors, most notably 2-phenylquinoline-7-carbaldehyde. The discovery of methods to synthesize the 2-phenylquinoline core, such as the Doebner and Pfitzinger reactions in the late 19th century, laid the groundwork for the eventual synthesis of its various derivatives.

The likely first synthesis of 2-phenylquinoline-7-carboxylic acid would have been through the oxidation of 2-phenylquinoline-7-carbaldehyde. The Vilsmeier-Haack reaction, a well-established method for the formylation of aromatic compounds, provides a direct route to the 7-carbaldehyde derivative of 2-phenylquinoline. Subsequent oxidation, a common transformation in organic synthesis, would yield the target carboxylic acid. Therefore, the "discovery" of 2-phenylquinoline-7-carboxylic acid is intrinsically linked to the development of synthetic methodologies for functionalizing the 2-phenylquinoline scaffold.

Synthetic Routes

While a specific, optimized protocol for the synthesis of 2-phenylquinoline-7-carboxylic acid is not widely published, a plausible and efficient two-step synthesis can be proposed based on established reactions.

Step 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring.[1]

-

Reactants: 2-Phenylquinoline, Phosphorus oxychloride (POCl₃), and N,N-Dimethylformamide (DMF).

-

Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF. This electrophile then attacks the 7-position of the 2-phenylquinoline ring, followed by hydrolysis to yield the aldehyde.

Step 2: Oxidation of 2-Phenylquinoline-7-carbaldehyde to 2-Phenylquinoline-7-carboxylic acid

The aldehyde functional group of 2-phenylquinoline-7-carbaldehyde can be readily oxidized to a carboxylic acid using a variety of standard oxidizing agents.[2]

-

Common Oxidizing Agents: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant would depend on the desired reaction conditions and tolerance of other functional groups.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed two-step synthesis of 2-Phenylquinoline-7-carboxylic acid.

Experimental Protocols

Detailed experimental protocols for the synthesis of the precursor and related compounds are provided below.

Protocol 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde (Vilsmeier-Haack Reaction)[1]

Materials:

-

2-Phenylquinoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, cool DMF in an ice bath.

-

Slowly add POCl₃ to the DMF while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2-phenylquinoline in DCM and add it dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with saturated sodium bicarbonate solution.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: General Procedure for the Oxidation of an Aldehyde to a Carboxylic Acid[2]

Materials:

-

2-Phenylquinoline-7-carbaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium bisulfite

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-phenylquinoline-7-carbaldehyde in acetone.

-

Slowly add a solution of KMnO₄ in water to the aldehyde solution at room temperature.

-

Stir the mixture until the purple color of the permanganate disappears.

-

Quench the reaction by adding a solution of sodium bisulfite until the manganese dioxide precipitate dissolves.

-

Remove the acetone under reduced pressure.

-

Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-phenylquinoline-7-carboxylic acid.

Potential Biological Activity and Signaling Pathways

While specific biological data for 2-phenylquinoline-7-carboxylic acid is lacking, the 2-phenylquinoline scaffold is a known pharmacophore with a broad range of activities.

Anticancer Activity: Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[3][4][5] The proposed mechanism involves the induction of apoptosis in cancer cells. It is plausible that 2-phenylquinoline-7-carboxylic acid could exhibit similar properties.

The following diagram illustrates a generalized apoptotic pathway that could be modulated by 2-phenylquinoline derivatives:

Caption: Potential mechanism of action for 2-phenylquinoline derivatives as anticancer agents.

Antiviral and Antimicrobial Activities: The 2-phenylquinoline core has also been identified in compounds with antiviral and antibacterial properties.[6] The mechanism of action in these contexts is varied and depends on the specific substitutions on the quinoline ring.

Characterization

The characterization of 2-phenylquinoline-7-carboxylic acid would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7-9 ppm) and a characteristic broad singlet for the carboxylic acid proton (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and a downfield signal for the carboxylic acid carbon (δ > 160 ppm).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong carbonyl stretch (C=O) for the carboxylic acid at approximately 1700 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.

Conclusion

2-Phenylquinoline-7-carboxylic acid is a compound of significant interest due to the established biological importance of the 2-phenylquinoline scaffold. While direct historical and experimental data for this specific molecule are limited, this guide provides a foundational understanding based on the known chemistry of its precursors and isomers. The proposed synthetic route via the Vilsmeier-Haack reaction followed by oxidation offers a viable pathway for its preparation. Further research into the synthesis, characterization, and biological evaluation of 2-phenylquinoline-7-carboxylic acid is warranted to fully elucidate its potential as a therapeutic agent. This guide serves as a starting point for researchers venturing into the exploration of this promising, yet understudied, molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Phenylquinoline-7-carboxylic acid

This technical guide provides a comprehensive overview of 2-Phenylquinoline-7-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The document details its chemical identity, synthesis protocols, physicochemical properties, and known biological activities, with a focus on data presentation and experimental methodologies.

Chemical Identity

IUPAC Name: 2-phenylquinoline-7-carboxylic acid

Synonyms:

-

2-Phenyl-7-quinolinecarboxylic acid

-

CAS RN: 841297-69-6

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenylquinoline-7-carboxylic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁NO₂ | N/A |

| Molecular Weight | 249.27 g/mol | N/A |

| CAS Number | 841297-69-6 | N/A |

Synthesis and Experimental Protocols

The synthesis of 2-Phenylquinoline-7-carboxylic acid can be achieved through a two-step process involving the formation of its aldehyde precursor, 2-Phenylquinoline-7-carbaldehyde, followed by oxidation.

Synthesis of 2-Phenylquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of 2-phenylquinoline to yield 2-Phenylquinoline-7-carbaldehyde.[1]

Materials:

-

2-Phenylquinoline

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 eq.) dropwise to the DMF, maintaining the temperature at 0 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 2-Phenylquinoline: Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition of the 2-phenylquinoline solution, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure 2-Phenylquinoline-7-carbaldehyde.

Oxidation of 2-Phenylquinoline-7-carbaldehyde to 2-Phenylquinoline-7-carboxylic acid

The aldehyde precursor can be oxidized to the corresponding carboxylic acid. Under basic conditions, especially in the presence of atmospheric oxygen, 2-Phenylquinoline-7-carbaldehyde can be converted to 2-phenylquinoline-7-carboxylic acid.[2] A general protocol for this oxidation is as follows:

Materials:

-

2-Phenylquinoline-7-carbaldehyde

-

A suitable solvent (e.g., ethanol, dioxane, or a mixture with water)

-

A base (e.g., sodium hydroxide or potassium hydroxide)

-

An oxidizing agent (e.g., potassium permanganate, chromium trioxide, or atmospheric oxygen over a prolonged period)

-

Hydrochloric acid (HCl) for acidification

-

Deionized water

Procedure:

-

Dissolution: Dissolve 2-Phenylquinoline-7-carbaldehyde in a suitable solvent in a round-bottom flask.

-

Basification: Add an aqueous solution of a base (e.g., NaOH) to the reaction mixture.

-

Oxidation: While stirring, add the oxidizing agent portion-wise, monitoring the reaction temperature. Alternatively, for air oxidation, the basic solution can be stirred vigorously in an open flask for an extended period. The reaction progress should be monitored by TLC or HPLC.

-

Work-up: Once the reaction is complete, cool the mixture and, if a solid precipitate (e.g., MnO₂ from permanganate oxidation) is present, filter it off.

-

Acidification: Carefully acidify the filtrate with HCl until the pH is acidic, which will precipitate the 2-Phenylquinoline-7-carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Biological Activity and Signaling Pathways

While specific biological data for 2-Phenylquinoline-7-carboxylic acid is limited, the 2-phenylquinoline scaffold is a well-established pharmacophore with a diverse range of biological activities.

| Biological Activity | Description | Relevant Derivatives |

| Anticancer | Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as inhibitors of histone deacetylases (HDACs), which can lead to the induction of apoptosis in cancer cells.[3][4] | 2-substituted phenylquinoline-4-carboxylic acid derivatives |

| Antiviral | Certain 2-phenylquinoline analogues have demonstrated broad-spectrum anti-coronavirus activity, potentially through the inhibition of viral helicase.[5] | 2-phenylquinoline analogues |

| Antimicrobial | The 2-phenylquinoline core is present in compounds with antibacterial properties. | 2-aryl-quinoline-4-carboxylic acid derivatives |

Potential Signaling Pathway: HDAC Inhibition and Apoptosis

Based on the known activity of related compounds, 2-Phenylquinoline-7-carboxylic acid may exert anticancer effects through the inhibition of HDACs, leading to the activation of apoptotic pathways. A generalized schematic of this potential mechanism is provided below.

Caption: Potential mechanism of action via HDAC inhibition.

Experimental Workflows

The following diagram illustrates the logical workflow for the synthesis of 2-Phenylquinoline-7-carboxylic acid.

Caption: Synthetic workflow for 2-Phenylquinoline-7-carboxylic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenylquinoline-7-carboxylic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2-Phenylquinoline Carboxylic Acid Derivatives

Disclaimer: This document provides a detailed overview of the potential mechanism of action for 2-phenylquinoline carboxylic acid derivatives, drawing primarily from research on 2-phenylquinoline-4-carboxylic acid and its analogs. The specific biological activities and mechanisms of 2-phenylquinoline-7-carboxylic acid may differ and require dedicated experimental validation.

Introduction

The 2-phenylquinoline scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a significant and well-studied mechanism of action for this class of compounds: the inhibition of histone deacetylases (HDACs), which has been a key area of investigation for the development of novel anticancer agents.[3][4]

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins.[3][4] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and thereby repressing gene transcription. The overexpression or aberrant function of certain HDACs is linked to the development and progression of various cancers, making them a prime target for therapeutic intervention.[3]

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of HDACs.[3][4] The proposed mechanism involves the 2-phenylquinoline moiety acting as a "cap" group that interacts with the hydrophobic region at the entrance of the HDAC active site.[3] This interaction, along with a linker and a zinc-binding group (ZBG), allows the molecule to effectively block the catalytic activity of the enzyme.[3]

Signaling Pathway

The inhibition of HDACs by 2-phenylquinoline carboxylic acid derivatives leads to the hyperacetylation of histones, which in turn results in the relaxation of chromatin and the activation of gene transcription. This can induce several downstream cellular effects that contribute to its anticancer activity, including:

-

Cell Cycle Arrest: Activation of tumor suppressor genes can lead to the arrest of the cell cycle, preventing cancer cell proliferation.[3]

-

Apoptosis (Programmed Cell Death): Increased expression of pro-apoptotic genes can trigger the intrinsic or extrinsic apoptotic pathways, leading to the elimination of cancer cells.[1][3]

Below is a diagram illustrating the generalized signaling pathway of HDAC inhibition.

Caption: Generalized signaling pathway of HDAC inhibition by 2-phenylquinoline carboxylic acid derivatives.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on 2-phenylquinoline-4-carboxylic acid derivatives, highlighting their HDAC inhibitory and antiproliferative activities.

Table 1: HDAC Inhibitory Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives [3]

| Compound | Percentage Inhibitory Rate (PIR) at 2 µM against Hela nucleus extract |

| D11 | 63.49% |

| D12 | 74.91% |

| D23 | 66.16% |

| D24 | 68.00% |

| D28 | Not specified in the provided text |

Table 2: HDAC3 Selectivity of Compound D28 [3]

| Enzyme | IC₅₀ (µM) |

| HDAC3 | 24.45 |

| HDAC1 | > 100 |

| HDAC2 | > 100 |

| HDAC6 | > 100 |

Table 3: Apoptotic Activity of Compound D28 in K562 cells [3]

| Concentration (µM) | Apoptotic Cell Proportion |

| 1 | 10.10% |

| 2 | 15.53% |

| 4 | 27.92% |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on studies of 2-phenylquinoline-4-carboxylic acid derivatives.

HDAC Enzyme Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of HDAC enzymes.

-

Source of HDACs: Hela cell nucleus extract is used as a source of a mixture of HDAC isoforms.[3]

-

Assay Principle: A fluorescently labeled substrate is incubated with the HDAC enzyme source in the presence and absence of the test compound. HDAC activity leads to the deacetylation of the substrate, which can then be cleaved by a developer, releasing a fluorescent signal.

-

Procedure:

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO).

-

The compounds are incubated with the Hela nucleus extract and the fluorogenic substrate.

-

After a defined incubation period, the developer is added to stop the reaction and generate the fluorescent signal.

-

Fluorescence is measured using a microplate reader.

-

-

Data Analysis: The percentage inhibitory rate (PIR) is calculated by comparing the fluorescence in the presence of the test compound to the control (no inhibitor).[3] IC₅₀ values are determined from dose-response curves.

Caption: Experimental workflow for the HDAC enzyme inhibition assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Lines: Various cancer cell lines (e.g., K562, U266, MCF-7) are used.[4]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

-

Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Line: A suitable cancer cell line (e.g., K562) is used.[3]

-

Procedure:

-

Cells are treated with different concentrations of the test compound for a defined time.

-

Cells are harvested and washed with phosphate-buffered saline (PBS).

-

Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).

-

-

Data Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.[3]

Other Potential Mechanisms

While HDAC inhibition is a well-documented mechanism, the 2-phenylquinoline scaffold is associated with other biological activities that may contribute to its therapeutic effects. These include:

-

Antibacterial Activity: Some 2-phenylquinoline-4-carboxylic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5]

-

Antioxidant Activity: Certain derivatives have demonstrated radical scavenging properties.[2]

Further research is necessary to fully elucidate the complete mechanistic profile of 2-phenylquinoline-7-carboxylic acid and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. mdpi.com [mdpi.com]

2-Phenylquinoline-7-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 2-Phenylquinoline-7-carboxylic acid

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of 2-Phenylquinoline-7-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

2-Phenylquinoline-7-carboxylic acid is a heterocyclic compound belonging to the quinoline family. The presence of both the quinoline core and the carboxylic acid functional group makes it a valuable building block in medicinal chemistry.

Physicochemical Properties

The key quantitative data for 2-Phenylquinoline-7-carboxylic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₁NO₂ |

| Molecular Weight | 249.27 g/mol [1] |

| CAS Number | 841297-69-6[1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-Phenylquinoline-7-carboxylic acid are presented below. The synthesis is proposed as a two-step process involving the formation of an aldehyde intermediate followed by its oxidation.

Synthesis of 2-Phenylquinoline-7-carboxylic acid

Step 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction

This protocol outlines the formylation of 2-phenylquinoline to produce the aldehyde intermediate.

-

Materials:

-

2-Phenylquinoline

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.

-

Add POCl₃ (1.1 eq.) dropwise to the cooled DMF, maintaining the temperature below 5 °C.

-

Reaction with 2-Phenylquinoline: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 30 minutes. Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture.

-

Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the intermediate.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-Phenylquinoline-7-carbaldehyde.

-

Step 2: Oxidation of 2-Phenylquinoline-7-carbaldehyde to 2-Phenylquinoline-7-carboxylic acid

The aldehyde intermediate can be oxidized to the corresponding carboxylic acid.

-

Materials:

-

2-Phenylquinoline-7-carbaldehyde

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Acetone

-

Dilute sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

-

Procedure (Illustrative):

-

Dissolve 2-Phenylquinoline-7-carbaldehyde in acetone in a round-bottom flask.

-

Slowly add a solution of potassium permanganate in water to the flask while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Continue stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

To the filtrate, add a solution of sodium bisulfite to remove any excess potassium permanganate.

-

Acidify the solution with dilute sulfuric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-Phenylquinoline-7-carboxylic acid.

-

HPLC Analysis of 2-Phenylquinoline-7-carboxylic acid

This stability-indicating HPLC method can be used to assess the purity of 2-Phenylquinoline-7-carboxylic acid and to monitor its formation from the aldehyde.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

Visualized Workflow

The following diagram illustrates the proposed two-step synthesis of 2-Phenylquinoline-7-carboxylic acid.

Caption: Proposed two-step synthesis of 2-Phenylquinoline-7-carboxylic acid.

References

A Technical Guide to the Physicochemical Properties of 2-Phenylquinoline-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenylquinoline-7-carboxylic acid. The information herein is intended to support research, discovery, and development activities by providing key data and standardized experimental protocols.

Core Physicochemical Data

Quantitative data for 2-Phenylquinoline-7-carboxylic acid is summarized in the table below. It is important to note that while some properties like molecular formula and weight are calculated, specific experimental data such as melting point, boiling point, and solubility are not widely published for this specific isomer. For context, properties of the related, more extensively studied isomer, 2-Phenylquinoline-4-carboxylic acid, are included where available.

| Physicochemical Property | 2-Phenylquinoline-7-carboxylic acid | 2-Phenylquinoline-4-carboxylic acid (for comparison) |

| Molecular Formula | C₁₆H₁₁NO₂ | C₁₆H₁₁NO₂ |

| Molecular Weight | 249.27 g/mol [1] | 249.27 g/mol |

| Melting Point | Not specified | 211.0-217.0 °C[2], 214-215 °C[3] |

| Boiling Point | Not specified | Not specified |

| Appearance | Not specified | Pale cream powder[2] |

| Solubility | Not specified | Insoluble in water; Soluble in alcohol (1g in 120ml), chloroform (1g in 400ml), and diethyl ether (1g in 100ml)[3] |

| pKa | Not specified | Not specified |

| LogP (Calculated) | Not specified | 4.6 (for an amide derivative)[4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized standard protocols that can be adapted for the specific analysis of 2-Phenylquinoline-7-carboxylic acid.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[6]

Protocol:

-

Sample Preparation: A small amount of the dry, powdered 2-Phenylquinoline-7-carboxylic acid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot of a melting point apparatus.[6] The apparatus can be a heated metal block (like a Mel-Temp) or an oil bath (Thiele tube).

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[7] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid are recorded.[5] This provides the melting point range.

-

Cooling: The apparatus should be allowed to cool sufficiently before performing another measurement.[7]

Solubility Determination (Shake-Flask Method)

Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[8] The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Protocol:

-

Preparation: An excess amount of solid 2-Phenylquinoline-7-carboxylic acid is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).[10] This ensures that a saturated solution is formed.[9]

-

Equilibration: The vial is sealed and placed in a temperature-controlled shaker or water bath (e.g., at 25°C and 37°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the excess solid from the saturated solution.

-

Sampling and Analysis: A sample of the clear supernatant is carefully removed and filtered to eliminate any remaining solid particles.[10] The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[11]

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).[10]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise technique for its determination.[12]

Protocol:

-

Sample Preparation: A precise amount of 2-Phenylquinoline-7-carboxylic acid is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds) to create a solution of known concentration (e.g., 1 mM).[13]

-

Apparatus Calibration: A pH meter and electrode are calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[13]

-

Titration: The sample solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[13]

-

Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the inflection point of this curve.[14] A common method is the "half-volume" method, where the pH at the point where half of the acid has been neutralized is equal to the pKa.[15]

LogP Determination (Shake-Flask Method)

The partition coefficient (P), or its logarithm (LogP), measures a compound's lipophilicity by quantifying its differential solubility between an immiscible organic solvent (typically n-octanol) and an aqueous phase (water or buffer).[16][17]

Protocol:

-

Phase Saturation: n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously, then allowed to separate for 24 hours to ensure mutual saturation.[18]

-

Partitioning: A known amount of 2-Phenylquinoline-7-carboxylic acid is dissolved in one of the phases (or added to the biphasic system). The mixture is then agitated for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[14][19]

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.[18][20]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[17]

Visualizations

Synthesis Workflow

The synthesis of 2-phenylquinoline carboxylic acids can be achieved through various methods, with the Doebner reaction being a common and effective route.[21][22] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. The following diagram illustrates a generalized workflow for this synthesis.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. 2-Phenylquinoline-4-carboxylic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]

- 4. 2-Phenyl-quinoline-4-carboxylic acid (2-oxo-1-phenyl-propyl)-amide | C25H20N2O2 | CID 11794168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. benchchem.com [benchchem.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. acdlabs.com [acdlabs.com]

- 18. agilent.com [agilent.com]

- 19. enamine.net [enamine.net]

- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

Spectroscopic Profile of 2-Phenylquinoline-7-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-phenylquinoline-7-carboxylic acid. Due to the limited availability of public domain experimental data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds, including 2-phenylquinoline-4-carboxylic acid and other quinoline derivatives, as well as fundamental principles of spectroscopic analysis. This guide also includes detailed experimental protocols for acquiring such data and a visual workflow for the spectroscopic analysis of synthesized compounds.

Introduction

2-Phenylquinoline-7-carboxylic acid is a heterocyclic compound with a molecular formula of C₁₆H₁₁NO₂ and a molecular weight of 249.26 g/mol .[1] Its structure, featuring a phenyl group at the 2-position and a carboxylic acid at the 7-position of the quinoline core, makes it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and structural elucidation. This guide aims to provide a foundational understanding of its expected spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-phenylquinoline-7-carboxylic acid. These are estimations and may vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Phenylquinoline-7-carboxylic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 12.0 - 13.0 | Broad Singlet | - |

| H-8 | ~8.4 | Singlet | - |

| H-5 | ~8.2 | Doublet | ~8.5 |

| H-6 | ~8.0 | Doublet of Doublets | ~8.5, ~1.5 |

| H-3 | ~7.9 | Doublet | ~8.6 |

| H-4 | ~7.8 | Doublet | ~8.6 |

| H-2', H-6' | 7.6 - 7.8 | Multiplet | - |

| H-3', H-4', H-5' | 7.4 - 7.6 | Multiplet | - |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Phenylquinoline-7-carboxylic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~167 |

| C-2 | ~156 |

| C-8a | ~148 |

| C-4a | ~147 |

| C-1' | ~139 |

| C-4 | ~137 |

| C-7 | ~131 |

| C-5 | ~129 |

| C-2', C-6' | ~129 |

| C-4' | ~128 |

| C-3', C-5' | ~127 |

| C-8 | ~127 |

| C-6 | ~126 |

| C-3 | ~120 |

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Phenylquinoline-7-carboxylic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H Bend | 950 - 910 | Medium, Broad |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Phenylquinoline-7-carboxylic acid

| Analysis Type | Predicted m/z Value | Interpretation |

| High-Resolution MS (HRMS) | [M+H]⁺ ≈ 250.0817 | Protonated Molecular Ion |

| Electron Ionization MS (EI-MS) | M⁺˙ ≈ 249 | Molecular Ion |

| EI-MS Fragmentation | [M-COOH]⁺ ≈ 204 | Loss of Carboxyl Group |

| EI-MS Fragmentation | [M-CO₂]⁺˙ ≈ 205 | Loss of Carbon Dioxide |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline carboxylic acids.

NMR Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-10 mg of the sample.

-

For ¹³C NMR, weigh 20-50 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids.

-

Transfer the solution into a clean NMR tube.

-

-

Data Acquisition :

-

Record the spectra on a spectrometer, for instance, a Bruker DRX spectrometer at 500 MHz, using tetramethylsilane (TMS) as an internal standard.[2]

-

Acquire standard 1D (¹H, ¹³C) and, if necessary, 2D (COSY, HSQC, HMBC) spectra for full structural assignment.

-

IR Spectroscopy

-

Sample Preparation :

-

Prepare samples as KBr pellets by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.[3]

-

-

Data Acquisition :

-

Record the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[3]

-

Identify characteristic absorption bands for the functional groups present.

-

Mass Spectrometry

-

Sample Preparation :

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

-

-

Data Acquisition :

-

For high-resolution mass spectra, a Thermo Scientific Q Exactive hybrid quadrupole-orbitrap mass spectrometer or a similar instrument can be used.[2]

-

Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI) for HRMS or electron ionization (EI) for fragmentation patterns.

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for drug development involving such compounds.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: A simplified signaling pathway for the drug development process.

References

The Multifaceted Biological Activities of 2-Phenylquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of 2-phenylquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document synthesizes key quantitative data, details critical experimental methodologies, and visually represents the underlying signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

2-Phenylquinoline derivatives have emerged as potent anticancer agents, exhibiting significant antiproliferative activity against a range of cancer cell lines.[1] Key mechanisms of action include the targeting of G-quadruplexes and the inhibition of tubulin polymerization, both of which are critical for cancer cell proliferation and survival.[1][2]

Quantitative Anticancer Data

The cytotoxic effects of various 2-phenylquinoline derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-phenylquinoline-4-carboxamide derivative 7b | SK-OV-3 (Ovarian) | 0.5 | [2] |

| 2-phenylquinoline-4-carboxamide derivative 7b | HCT116 (Colon) | 0.2 | [2] |

| Benzotriazole substituted 2-phenylquinazoline ARV-2 | MCF-7 (Breast) | 3.16 | [3] |

| Benzotriazole substituted 2-phenylquinazoline ARV-2 | HeLa (Cervical) | 5.31 | [3] |

| Benzotriazole substituted 2-phenylquinazoline ARV-2 | HT29 (Colon) | 10.6 | [3] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Culture: Cancer cell lines (e.g., HeLa, SK-OV-3, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 2-phenylquinoline derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

This assay determines the ability of a compound to interfere with the assembly of microtubules.

-

Tubulin Preparation: Purified tubulin is obtained and kept on ice.

-

Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and buffer is prepared.

-

Compound Addition: The 2-phenylquinoline derivative is added to the reaction mixture at various concentrations.

-

Polymerization Measurement: The polymerization of tubulin is initiated by raising the temperature to 37°C and monitored by measuring the change in turbidity at 340 nm over time using a spectrophotometer.

-

Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined from the concentration-dependent inhibition curves.

Signaling Pathways and Mechanisms

Certain 2-phenylquinoline derivatives can bind to and stabilize G-quadruplex structures in the promoter regions of oncogenes and at telomeres. This stabilization can inhibit transcription of oncogenes and interfere with telomerase activity, respectively, leading to cell cycle arrest and apoptosis.[4]

By binding to the colchicine-binding site on β-tubulin, these derivatives disrupt the dynamics of microtubule assembly and disassembly. This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis of 2-phenylquinoline-4-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This guide details the most common and effective synthetic methodologies, complete with experimental protocols and quantitative data to facilitate reproducible research and development.

Core Synthetic Methodologies

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is predominantly achieved through three classical named reactions: the Doebner-von Miller reaction, the Pfitzinger reaction, and the Combes quinoline synthesis. Each method offers distinct advantages and accommodates a variety of substituents on the quinoline core.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] In the context of 2-phenylquinoline-4-carboxylic acid synthesis, this typically involves a three-component reaction between an aniline, an aromatic aldehyde (like benzaldehyde), and pyruvic acid.[4] The reaction is generally acid-catalyzed and proceeds through the formation of a Schiff base followed by conjugate addition of the enolate of pyruvic acid, cyclization, and subsequent oxidation.[3]

Materials:

-

Aniline

-

Benzaldehyde

-

Pyruvic acid

-

Ethanol

-

Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] or Trifluoroacetic acid (TFA)

-

Aqueous Potassium Carbonate (K₂CO₃) solution

-

Ice

Procedure (Method A: Iron(III) Triflate Catalysis): [3]

-

To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).

-

Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to 80°C and maintain reflux for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.

-

Filter the precipitate and wash with cold ethanol.

Procedure (Method B: Trifluoroacetic Acid Catalysis): [3][5]

-

In a round-bottom flask, a mixture of aniline (20 mmol) and 2-nitrobenzaldehyde (20 mmol) in ethanol (30 mL) is refluxed for 1 hour. (Note: This example uses a substituted benzaldehyde, but the procedure is applicable to benzaldehyde).

-

Pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) are then added to the reaction.

-

The reaction mixture is refluxed for an additional 12 hours.

-

After completion (monitored by TLC), the reaction mixture is poured slowly into ice water (60 mL) with vigorous stirring.

-

The resulting solid product is filtered.

-

For purification, the filtered solid is added to an aqueous K₂CO₃ solution to dissolve the acidic product, and the solution is filtered to remove any non-acidic impurities.

-

The filtrate is then acidified with a suitable acid (e.g., HCl) to precipitate the purified product.

-

The purified product is filtered, washed with water, and dried.

| Aniline Substituent | Aldehyde | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 4-OCH₃ | Benzaldehyde | BF₃·THF | MeCN | 21 | 65 | 91 | [4] |

| 4-CH₃ | Benzaldehyde | BF₃·THF | MeCN | 21 | 65 | 88 | [4] |

| H | Benzaldehyde | BF₃·THF | MeCN | 21 | 65 | 85 | [4] |

| 4-Cl | Benzaldehyde | BF₃·THF | MeCN | 21 | 65 | 75 | [4] |

| H | 2-Nitrobenzaldehyde | Acetic Acid | Acetic Acid | 12 | Reflux | Not specified | [5] |

| H | Benzaldehyde | Fe(OTf)₃ | Ethanol | 3 | 80 | Not specified | [3] |

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and efficient route to quinoline-4-carboxylic acids through the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7] For the synthesis of 2-phenylquinoline-4-carboxylic acid, isatin is reacted with acetophenone. The reaction mechanism involves the base-catalyzed opening of the isatin ring to form an isatinic acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and dehydration.[7][8]

Materials:

-

Isatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid

Procedure: [6]

-

In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.

-

To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically turn from orange to a pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes.

-

Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-13 hours.

-

Monitor the reaction for completion using TLC.

-

After cooling, pour the reaction mixture into ice-water and acidify with acetic acid or HCl to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Isatin | Acetophenone | KOH | Ethanol | 24 | Reflux | 94 | [9] |

| Isatin | Acetone | KOH | Ethanol/Water | 8 | Reflux | 80 | [9] |

| Isatin | 4-Methylacetophenone | KOH | Ethanol/Water | 24 | Reflux | 40.43 | [9] |

| Isatin | Benzophenone | KOH | Ethanol | - | Reflux | 94 | [9] |

| Isatin | Acetylacetone | KOH | Ethanol | - | Reflux | 87 | [9] |

| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 | Reflux | 36 | [8] |

| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid | - | 75 | 86 | [8] |

The Combes Quinoline Synthesis

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][11] While this method is more commonly used for the preparation of 2,4-disubstituted quinolines, it can be adapted for the synthesis of quinoline-4-carboxylic acid derivatives by using a β-ketoester or a related dicarbonyl compound. The reaction proceeds via the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[11]

Materials:

-

Aniline

-

β-Diketone (e.g., acetylacetone)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

In a reaction vessel, mix the aniline and the β-diketone.

-

Slowly add the acid catalyst (e.g., concentrated H₂SO₄) with cooling.

-

Heat the reaction mixture. The temperature and reaction time will vary depending on the specific reactants.

-

After the reaction is complete, pour the mixture onto ice and neutralize with a base to precipitate the crude product.

-

The product can then be purified by recrystallization or chromatography.

Visualizing Synthetic and Biological Pathways

To further aid in the understanding of the synthesis and potential applications of 2-phenylquinoline-4-carboxylic acid derivatives, the following diagrams illustrate key experimental workflows and a relevant biological signaling pathway.

Many 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[12] The following diagram illustrates the general signaling pathway of HDAC inhibition.

Conclusion

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives can be effectively achieved through several well-established methods, primarily the Doebner-von Miller and Pfitzinger reactions. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the quinoline ring. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the development of novel therapeutic agents based on this privileged scaffold. The exploration of these compounds as, for example, HDAC inhibitors, highlights their significant potential in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. benchchem.com [benchchem.com]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Synthesis of Quinoline-2-Carboxylic Acid Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for quinoline-2-carboxylic acid and its precursors. Quinoline-2-carboxylic acid, also known as quinaldic acid, is a key heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antiproliferative properties. This document details established and modern synthetic methodologies, complete with experimental protocols and quantitative data to facilitate informed decisions in synthetic strategy and execution.

Overview of Synthetic Strategies

The synthesis of the quinoline core can be achieved through several classic named reactions and modern methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. This guide focuses on the following key synthetic approaches:

-

Oxidation of 2-Methylquinoline: A direct and straightforward method.

-

Friedländer Synthesis: A versatile condensation reaction for quinoline formation.

-

Doebner-von Miller Reaction: A classic method utilizing anilines and α,β-unsaturated carbonyl compounds.

-

Combes Quinoline Synthesis: An acid-catalyzed condensation of anilines and β-diketones.

-

Pfitzinger Reaction: A route to quinoline-4-carboxylic acids from isatin, which are important precursors.

-

Modern One-Pot Synthesis: An efficient, contemporary approach for the synthesis of quinoline-2-carboxylates.

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies and required conditions.

Table 1: Comparison of Synthetic Routes to Quinoline-2-Carboxylic Acid & Precursors

| Synthetic Route | Key Reactants | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |

| Oxidation of 2-Methylquinoline | 2-Methylquinoline, Selenium Dioxide | Selenium Dioxide | 5 hours | 110-120 °C | ~65% | Direct conversion, readily available starting material.[1] | Use of toxic selenium compounds, moderate yield.[1] |

| Oxidation of 2-Methylquinoline | 2-Methylquinoline, Potassium Permanganate | NaOH, KMnO4 | 4-6 hours | 50-100 °C | >70% | Cost-effective, powerful oxidizing agent.[1] | Byproduct (MnO2) removal necessary. |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Pyruvic Acid | Base (e.g., NaOH) | Several hours | Reflux | Variable | Convergent, builds complexity quickly.[1] | Availability of substituted 2-aminobenzaldehydes can be limited.[1] |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid (e.g., HCl) | Long reaction times | High temperatures | Generally low for 2-substituted products | One-pot, uses simple starting materials.[1] | Often results in mixtures of isomers, harsh conditions.[1] |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base (e.g., KOH) | Several hours | Reflux | Good | Good yields for quinoline-4-carboxylic acids.[1] | Primarily yields the 4-carboxylic acid isomer.[1] |

Table 2: One-Pot Synthesis of Quinoline-2-Carboxylates from β-Nitroacrylates and 2-Aminobenzaldehydes

| 2-Aminobenzaldehyde Substituent | β-Nitroacrylate Substituent | Overall Yield (%) |

| H | Ethyl | 58% |

| H | Methyl | 64% |

| 4-Cl | Ethyl | 55% |

| 4-MeO | Ethyl | 60% |

| 5-NO2 | Ethyl | 37% |

Data adapted from a one-pot synthesis protocol utilizing BEMP as a solid base in acetonitrile.

Experimental Protocols & Methodologies

This section provides detailed experimental procedures for the key synthetic methods discussed.

Oxidation of 2-Methylquinoline with Potassium Permanganate

This method is a direct and widely used approach for the preparation of quinoline-2-carboxylic acid.[2]

Experimental Protocol:

-

Preparation of Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific molar equivalent of sodium or potassium hydroxide in distilled water. To this alkaline solution, add 2-methylquinoline.[2]

-

Addition of Oxidizing Agent: While vigorously stirring the mixture, slowly add a calculated amount of powdered potassium permanganate in small portions. The addition should be controlled to manage the exothermic reaction.[2]

-

Reflux: After the complete addition of potassium permanganate, heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.[2]

-

Filtration: While the reaction mixture is still hot, filter it to remove the manganese dioxide precipitate.[2]

-

Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly and carefully acidify the filtrate with a mineral acid (e.g., 10% HCl) until the pH is acidic. Quinoline-2-carboxylic acid will precipitate as a solid.

-